molecular formula C16H12F6N2O4 B2523651 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione CAS No. 2325837-15-6

3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B2523651
CAS No.: 2325837-15-6
M. Wt: 410.272
InChI Key: KZNJWKVUMYFBLX-UHFFFAOYSA-N
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Description

3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione is a complex organic compound characterized by the presence of trifluoromethyl groups, an azetidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride, which is then reacted with azetidine to form the intermediate 1-[3,5-bis(trifluoromethyl)benzoyl]azetidine. This intermediate is subsequently reacted with oxazolidine-2,4-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The azetidine and oxazolidine-2,4-dione moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione lies in its combination of trifluoromethyl groups, azetidine ring, and oxazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[[1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O4/c17-15(18,19)10-1-9(2-11(3-10)16(20,21)22)13(26)23-4-8(5-23)6-24-12(25)7-28-14(24)27/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNJWKVUMYFBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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